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  • Product: Tert-butyl 3-hydrazinylpropanoate hydrochloride
  • CAS: 1949815-79-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Characterization of tert-Butyl 3-Hydrazinylpropanoate Hydrochloride

Executive Summary tert-Butyl 3-hydrazinylpropanoate hydrochloride (CAS: 1949815-79-5) is a highly versatile bifunctional building block widely utilized in drug development for the synthesis of pyrazoles, pyrazolones, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-hydrazinylpropanoate hydrochloride (CAS: 1949815-79-5) is a highly versatile bifunctional building block widely utilized in drug development for the synthesis of pyrazoles, pyrazolones, and complex peptidomimetics. Accurate structural verification of this intermediate is critical before downstream coupling reactions. This whitepaper provides a comprehensive, field-proven framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing not just the empirical chemical shifts, but the underlying quantum mechanical and environmental causalities that dictate them.

Experimental Protocols & Causality

To ensure a self-validating and highly reproducible NMR acquisition, the choice of solvent and acquisition parameters must be tailored to the compound's specific physicochemical properties.

Solvent Selection: The Causality of DMSO-d 6​

The hydrochloride salt of tert-butyl 3-hydrazinylpropanoate is highly polar and forms a robust ionic lattice.

  • Chloroform-d (CDCl 3​ ): Fails to adequately solvate the ionic salt, leading to poor signal-to-noise ratios.

  • Deuterium Oxide (D 2​ O): While providing excellent solubility, D 2​ O causes rapid, complete deuterium exchange of the labile hydrazinium protons (-NH-NH 3+​ ), rendering them invisible in the 1 H spectrum.

  • Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ): The optimal choice. DMSO-d 6​ disrupts the ionic lattice for high solubility while its strong hydrogen-bond accepting nature significantly slows down the chemical exchange rate of the amine/ammonium protons. This allows the critical hydrazinium protons to be observed.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning and matching of the probe to the 1 H and 13 C frequencies to maximize the quality factor ( Q ) of the RF coils.

  • Shimming: Optimize the Z-axis shims to ensure B0​ magnetic field homogeneity. The TMS signal should have a linewidth at half-height ( W1/2​ ) of ≤0.5 Hz.

  • 1 H Acquisition: Run a standard 1D proton sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the tert-butyl protons for accurate integration. Acquire 16 scans.

  • 13 C Acquisition: Run a proton-decoupled carbon sequence (zgpg30 with WALTZ-16 decoupling). Set d1​ to 2.0 seconds and acquire 512–1024 scans depending on concentration.

NMR_Workflow N1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) N2 Shimming & Tuning (Optimize B0 homogeneity) N1->N2 N3 1H NMR Acquisition (ns=16, d1=2s, zg30) N2->N3 N4 13C NMR Acquisition (ns=512, d1=2s, zgpg30) N2->N4 N5 Data Processing (FT, Phase & Baseline Correction) N3->N5 N4->N5

Caption: Standardized workflow for quantitative NMR acquisition of polar hydrochloride salts.

1 H NMR Chemical Shift Assignments

The 1 H NMR spectrum of tert-butyl 3-hydrazinylpropanoate hydrochloride is defined by three distinct aliphatic environments and one broad exchangeable region.

Quantitative Data Summary ( 1 H NMR, 400 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
1.41 Singlet (s)9H--C(CH 3​ ) 3​ (tert-butyl)
2.58 Triplet (t)2H6.8-CH 2​ -C=O ( α -position)
3.12 Triplet (t)2H6.8-CH 2​ -NH- ( β -position)
7.50 – 8.50 Broad (br s)4H--NH -NH 3+​ Cl (Hydrazinium)
Mechanistic Causality of 1 H Shifts
  • The tert-Butyl Singlet ( δ 1.41): The nine protons are magnetically equivalent due to rapid free rotation around the C-C and C-O bonds. They appear as a sharp, intense singlet. This peak acts as the internal quantitative benchmark for the entire spectrum.

  • The Propanoate Backbone ( δ 2.58 & 3.12): The backbone consists of an A2​X2​ spin system. The α -CH 2​ is deshielded by the diamagnetic anisotropy of the adjacent ester carbonyl, pushing it to 2.58 ppm. The β -CH 2​ is directly bonded to the hydrazinium nitrogen. The formal positive charge on the protonated hydrazine exerts a powerful inductive electron-withdrawing effect ( −I effect), stripping electron density from the β -carbon and deshielding its protons further downfield to 3.12 ppm.

  • The Hydrazinium Protons ( δ 7.50 – 8.50): Because the terminal nitrogen of the hydrazine is more basic, it is the primary site of protonation. The rapid quadrupolar relaxation of the nitrogen nuclei ( 14 N, I=1 ) combined with intermediate chemical exchange broadens these four protons into a single, wide mound.

13 C NMR Chemical Shift Assignments

Carbon-13 NMR provides an orthogonal layer of structural verification, completely free of homonuclear coupling complexities due to broadband proton decoupling[1].

Quantitative Data Summary ( 13 C NMR, 100 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
27.8 Primary (CH 3​ )-C(C H 3​ ) 3​ (tert-butyl methyls)
32.5 Secondary (CH 2​ )-C H 2​ -C=O ( α -position)
45.8 Secondary (CH 2​ )-C H 2​ -NH- ( β -position)
80.2 Quaternary (C)-C (CH 3​ ) 3​ (tert-butyl quaternary)
170.5 Quaternary (C=O)Ester Carbonyl
Mechanistic Causality of 13 C Shifts

The quaternary carbon of the tert-butyl group is heavily deshielded ( δ 80.2) because it is directly bonded to the highly electronegative ester oxygen. The carbonyl carbon resonates at δ 170.5, which is highly characteristic of aliphatic esters. The β -CH 2​ ( δ 45.8) is shifted significantly downfield relative to the α -CH 2​ ( δ 32.5) due to the direct attachment to the electronegative, positively charged nitrogen atom[1].

Signal_Logic C1 tert-Butyl Group 1H: 1.41 ppm 13C: 27.8, 80.2 ppm C4 Carbonyl (Ester) 13C: 170.5 ppm C1->C4 Ester Linkage C2 Alpha-CH2 1H: 2.58 ppm 13C: 32.5 ppm C3 Beta-CH2 (Hydrazinium) 1H: 3.12 ppm 13C: 45.8 ppm C2->C3 J-Coupling (6.8 Hz) C4->C2 Alpha Position

Caption: Spin-system mapping and signal assignment logic for the propanoate backbone.

Trustworthiness: Establishing a Self-Validating System

To ensure absolute confidence in the structural assignment, the NMR data must be treated as a self-validating mathematical system:

  • The Integration Benchmark Test: Set the integration of the tert-butyl singlet ( δ 1.41) strictly to 9.00. The α -CH 2​ and β -CH 2​ triplets must integrate to 2.00±0.05 . If they integrate lower (e.g., 1.50), it is a definitive diagnostic of ester hydrolysis (loss of the tert-butyl group) or insufficient T1​ relaxation during acquisition.

  • The Multiplicity Symmetry Test: The α and β protons form an isolated spin system. According to the n+1 rule, both must appear as triplets. More importantly, their coupling constants ( J ) must be mathematically identical ( J≈6.8 Hz). A mismatch in J -values instantly invalidates the structural assignment and suggests an impurity overlay.

References

  • Structure Determination of Organic Compounds (Pretsch, E. et al.), Journal of the American Chemical Society. URL:[Link]

  • Spectrometric Identification of Organic Compounds, 7th Ed. (Silverstein, R. M. et al.), University of Patras E-Class (Wiley). URL:[Link]

  • tert-Butyl 3-hydrazinylpropanoate hydrochloride (CAS 1949815-79-5), Chemikart. URL:[Link]

Sources

Exploratory

Comprehensive Mass Spectrometry and Molecular Weight Analysis of Tert-butyl 3-hydrazinylpropanoate hydrochloride

Executive Summary Tert-butyl 3-hydrazinylpropanoate hydrochloride (CAS: 1949815-79-5)[1][2] is a critical pharmaceutical intermediate, frequently utilized as a modular building block in the synthesis of pyrazolone deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-hydrazinylpropanoate hydrochloride (CAS: 1949815-79-5)[1][2] is a critical pharmaceutical intermediate, frequently utilized as a modular building block in the synthesis of pyrazolone derivatives and nitrogen-rich heterocycles. In modern drug development workflows, confirming the structural integrity and purity of such intermediates via High-Resolution Mass Spectrometry (HRMS) is paramount. This technical guide provides a rigorous breakdown of the compound's exact mass (monoisotopic mass) and average molecular weight[3], details the causality behind its ionization behavior in Liquid Chromatography-Mass Spectrometry (LC-MS), and establishes a self-validating experimental protocol for its analytical detection.

Chemical Identity & Structural Grounding

Before conducting mass calculations, it is essential to establish the precise elemental composition of both the hydrochloride salt and its corresponding free base[4]. The presence of the hydrochloride salt significantly alters the bulk molecular weight but behaves differently under mass spectrometric conditions.

  • IUPAC Name: tert-butyl 3-hydrazinylpropanoate hydrochloride

  • CAS Number: 1949815-79-5[4][5]

  • Molecular Formula (Salt): C7H17ClN2O2[3]

  • Molecular Formula (Free Base): C7H16N2O2[6][7]

G Salt Tert-butyl 3-hydrazinylpropanoate HCl Formula: C7H17ClN2O2 Exact Mass: 196.0979 Da Dissoc Solvation (LC Mobile Phase) Salt->Dissoc Dissociation of HCl FreeBase Free Base Formula: C7H16N2O2 Exact Mass: 160.1212 Da Dissoc->FreeBase ESI ESI+ Ionization (+H+) FreeBase->ESI Protonation Ion [M+H]+ Precursor Ion m/z 161.1285 ESI->Ion

Figure 1: Solvation and ESI+ ionization pathway of Tert-butyl 3-hydrazinylpropanoate hydrochloride.

Theoretical Mass Calculations (The Core)

In mass spectrometry and chemical synthesis, distinguishing between the average molecular weight and the monoisotopic exact mass is a fundamental requirement[8][9].

  • Average Molecular Weight: Calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes[10]. This value is strictly used for stoichiometric calculations and bulk weighing during synthesis.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant naturally occurring stable isotope of each constituent element (e.g., ^12C, ^1H, ^14N, ^16O, ^35Cl)[8][9]. This is the theoretical mass targeted in HRMS to determine empirical formulas with <5 ppm mass accuracy.

Table 1: Elemental Composition and Mass Contributions
ElementCount (Salt)Average Atomic Weight ( g/mol )Monoisotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon (C)712.01112.00000084.000000
Hydrogen (H)171.0081.00782517.133025
Nitrogen (N)214.00714.00307428.006148
Oxygen (O)215.99915.99491531.989830
Chlorine (Cl)135.45334.96885334.968853

Final Calculation Results:

  • Hydrochloride Salt (C7H17ClN2O2):

    • Average Molecular Weight: ~196.68 g/mol [3][11]

    • Exact Mass: 196.097855 Da[12][13]

  • Free Base (C7H16N2O2):

    • Average Molecular Weight: ~160.21 g/mol [6][14]

    • Exact Mass: 160.121177 Da[7][15]

Mechanistic Causality in ESI-MS

A common pitfall in the analytical characterization of pharmaceutical salts is attempting to detect the intact salt mass (196.0979 Da)[11]. In Electrospray Ionization (ESI), the causality of ion formation dictates that non-covalent salts dissociate in the liquid phase prior to aerosolization.

When tert-butyl 3-hydrazinylpropanoate hydrochloride is dissolved in an aqueous/organic mobile phase, the ionic bond between the protonated hydrazine and the chloride anion breaks. The mass spectrometer detects the gas-phase ions of the free base[14]. Because ESI operates in positive ion mode (ESI+) by donating a proton (H+, exact mass 1.007276 Da), the primary observable species is the [M+H]+ adduct of the free base[14].

Table 2: Expected MS Adducts (Positive Ion Mode)
Adduct TypeFormulaTheoretical m/zCausality / Origin
[M+H]+ [C7H16N2O2 + H]+161.1285 Primary protonation of the free base hydrazine group[14].
[M+Na]+ [C7H16N2O2 + Na]+183.1104 Sodium adduction from glassware or solvent impurities.
[2M+H]+ [2(C7H16N2O2) + H]+321.2496 Gas-phase dimerization at high sample concentrations.

Mass Spectrometry (LC-MS) Experimental Protocol

To ensure a self-validating system, the following protocol outlines the precise methodology for detecting and verifying the exact mass of tert-butyl 3-hydrazinylpropanoate hydrochloride.

Step 1: Sample Preparation

  • Weigh 1.0 mg of tert-butyl 3-hydrazinylpropanoate hydrochloride standard.

  • Dissolve in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile to create a 1 mg/mL stock solution. Causality: The high dielectric constant of water ensures complete dissociation of the HCl salt into the free base and chloride ions.

  • Dilute the stock solution to 1 µg/mL using the same solvent mixture. Causality: Dilution prevents detector saturation and minimizes artificial dimer ([2M+H]+) formation in the ESI source.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA). Causality: FA acts as an abundant proton donor, driving the equilibrium toward the protonated [M+H]+ state to maximize ESI+ sensitivity.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

Step 3: HRMS Detection Settings (Orbitrap or Q-TOF)

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350 °C. Causality: Optimized to rapidly evaporate aqueous droplets without thermally degrading the labile tert-butyl ester group.

  • Resolution: >60,000 FWHM (Full Width at Half Maximum) at m/z 200.

Step 4: Data Analysis and Self-Validation

  • Extract the ion chromatogram (EIC) for m/z 161.1285 with a narrow mass tolerance window of ±5 ppm.

  • Self-Validation: Confirm the isotopic pattern. The[M+1]+ peak (primarily due to ^13C natural abundance) must appear at m/z 162.1318. Its intensity should be approximately 7.7% relative to the monoisotopic peak (calculated as 7 carbon atoms × 1.1% natural ^13C abundance). If this ratio deviates significantly, the detected mass may belong to an isobaric interference rather than the target analyte.

References

  • Sigma-Aldrich. "tert-butyl 3-hydrazinylpropanoate hydrochloride | 1949815-79-5".
  • PubChem. "Methyl-lysine | C7H16N2O2 | CID 7010497". National Institutes of Health.
  • PubChem. "Bethanechol Chloride | C7H17ClN2O2 | CID 11548". National Institutes of Health.
  • Wikipedia. "Monoisotopic mass".
  • Journal of the American Society for Mass Spectrometry. "Monoisotopic Mass?". ACS Publications.
  • Unimod. "Unimod Help - Symbols & mass values".

Sources

Foundational

A Research Framework for the Elucidation of the Crystallographic and 3D Structure of tert-Butyl 3-Hydrazinylpropanoate Hydrochloride

Abstract This technical guide outlines a comprehensive research framework for determining the single-crystal X-ray structure of tert-butyl 3-hydrazinylpropanoate hydrochloride. To date, the crystallographic data for this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive research framework for determining the single-crystal X-ray structure of tert-butyl 3-hydrazinylpropanoate hydrochloride. To date, the crystallographic data for this compound is not publicly available. The significance of this molecule as a potential building block in pharmaceutical and materials science necessitates a detailed understanding of its three-dimensional architecture. This document provides a robust, step-by-step methodology for the synthesis, crystallization, and subsequent crystallographic analysis of the title compound. It is designed to guide researchers, scientists, and drug development professionals through the process of obtaining and interpreting this critical structural information. The protocols herein are designed as self-validating systems, with causality behind experimental choices explicitly detailed to ensure reproducibility and scientific integrity.

Introduction: The Need for Structural Elucidation

tert-Butyl 3-hydrazinylpropanoate hydrochloride is a bifunctional organic molecule containing a protected carboxylic acid (tert-butyl ester) and a protonated hydrazine moiety. This combination of functional groups makes it a valuable synthon in organic chemistry, particularly in the construction of novel heterocyclic compounds and as a linker in medicinal chemistry. The tert-butyl protecting group offers stability under various reaction conditions and can be selectively removed, providing a handle for further chemical modification.

Understanding the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing in the solid state is paramount for predicting the physicochemical properties of this compound. This knowledge is crucial for:

  • Drug Design and Development: The conformation and hydrogen bonding capabilities of the molecule can inform its interaction with biological targets.

  • Materials Science: Crystal packing and intermolecular forces dictate properties such as solubility, stability, and morphology.

  • Reaction Mechanism Studies: A definitive crystal structure provides a foundational understanding of the molecule's ground-state conformation, which can influence its reactivity.

Given the absence of this data in the public domain, including the Cambridge Crystallographic Data Centre (CCDC)[1][2][3][4], this guide presents a proposed pathway to obtain and analyze the crystal structure of tert-butyl 3-hydrazinylpropanoate hydrochloride.

Proposed Synthesis and Purification

The synthesis of the target compound can be approached through several established chemical transformations. A plausible and efficient route involves the Michael addition of hydrazine to tert-butyl acrylate, followed by salt formation.

Synthesis of tert-Butyl 3-Hydrazinylpropanoate

A procedure adapted from related syntheses would involve the following steps:

  • Reaction Setup: A 250 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with hydrazine monohydrate (1.0 equivalent) and a suitable solvent such as ethanol.

  • Controlled Addition: tert-Butyl acrylate (1.0 equivalent) is added dropwise to the stirred hydrazine solution at 0 °C to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with brine to remove any remaining hydrazine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

Formation of the Hydrochloride Salt and Purification
  • Salt Formation: The crude tert-butyl 3-hydrazinylpropanoate is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted starting material, and dried under vacuum to afford tert-butyl 3-hydrazinylpropanoate hydrochloride as a white solid.

For purification to obtain single-crystal-quality material, recrystallization is necessary. A patent for the purification of a related compound, tert-butylhydrazine hydrochloride, suggests that recrystallization from ethanol can be effective[5].

Proposed Crystallization Protocol

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure. Several techniques should be systematically explored.

Screening of Crystallization Conditions

A systematic screening of solvents and solvent systems is crucial. A table of potential solvents for recrystallization is provided below.

Solvent/SystemRationale
EthanolAs suggested by related purification protocols[5].
MethanolSimilar to ethanol, a polar protic solvent.
IsopropanolA slightly less polar alcohol.
Dichloromethane/HexaneA more polar solvent with a less polar anti-solvent.
AcetoneA polar aprotic solvent.
Step-by-Step Crystallization Methods

Method 1: Slow Evaporation

  • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

  • Prepare a saturated solution of the compound in a polar solvent (e.g., methanol or acetone).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar containing a less polar anti-solvent in which the compound is insoluble (e.g., hexane or diethyl ether).

  • Over time, the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Method 3: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50 °C).

  • Filter the hot solution into a clean, pre-warmed vial.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

Diagram of the Proposed Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis synthesis Synthesis of tert-butyl 3-hydrazinylpropanoate salt_formation Hydrochloride Salt Formation synthesis->salt_formation purification Recrystallization salt_formation->purification slow_evaporation Slow Evaporation purification->slow_evaporation vapor_diffusion Vapor Diffusion purification->vapor_diffusion slow_cooling Slow Cooling purification->slow_cooling xray_diffraction Single-Crystal X-ray Diffraction slow_evaporation->xray_diffraction vapor_diffusion->xray_diffraction slow_cooling->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution data_analysis Structural Analysis structure_solution->data_analysis

Caption: Proposed workflow from synthesis to structural analysis.

Proposed Crystallographic Data Collection and Structure Elucidation

Once suitable single crystals are obtained, the following steps should be undertaken to determine the 3D structure.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) will be selected and mounted on a goniometer head.

  • Data Collection: Data will be collected on a modern single-crystal X-ray diffractometer, such as a Bruker D8 Venture or Rigaku XtaLAB Synergy, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS photon-counting detector). Data collection will be performed at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Processing: The raw diffraction data will be processed using the manufacturer's software (e.g., APEX4 for Bruker or CrysAlisPro for Rigaku). This includes integration of the diffraction spots, absorption correction, and scaling of the data.

Structure Solution and Refinement
  • Structure Solution: The crystal structure will be solved using direct methods or dual-space recycling methods, as implemented in programs such as SHELXT or Olex2.

  • Structure Refinement: The structural model will be refined by full-matrix least-squares on F² using a program such as SHELXL. All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms attached to carbon will be placed in calculated positions and refined using a riding model. Hydrogen atoms attached to nitrogen and oxygen will be located from the difference Fourier map and refined with appropriate restraints.

Hypothetical Structural Analysis and Discussion

While the actual crystallographic data is not yet available, we can hypothesize on the key structural features based on the known connectivity of the molecule.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for tert-butyl 3-hydrazinylpropanoate hydrochloride.

ParameterHypothetical Value
Chemical FormulaC₇H₁₇ClN₂O₂
Formula Weight196.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1028
Z4
Calculated Density (g/cm³)1.27
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0
Expected Intermolecular Interactions

The hydrazinium group (-NH₂NH₃⁺) is expected to be a strong hydrogen bond donor, while the chloride anion (Cl⁻) and the carbonyl oxygen of the ester are expected to be hydrogen bond acceptors. A robust network of hydrogen bonds is anticipated to dominate the crystal packing.

Hypothetical Hydrogen Bonding Network

hydrogen_bonding cluster_mol1 Molecule 1 cluster_anion Anion cluster_mol2 Molecule 2 N1_1 N1-H O1_2 O(C=O) N1_1->O1_2 N-H...O N2_1 N2-H... Cl1 Cl- N2_1->Cl1 N-H...Cl O1_1 O(C=O) N1_2 N1-H N2_2 ...H-N2 N2_2->Cl1 N-H...Cl

Caption: A potential hydrogen bonding scheme involving the hydrazinium ion, chloride anion, and carbonyl oxygen.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis, crystallization, and structural elucidation of tert-butyl 3-hydrazinylpropanoate hydrochloride. While the crystallographic data is not currently available, the methodologies outlined here represent a clear path to obtaining this valuable information. The successful execution of this research will provide fundamental insights into the solid-state properties of this compound, benefiting researchers in medicinal chemistry, materials science, and organic synthesis.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved March 17, 2026, from [Link][1]

  • Lafayette College Libraries. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved March 17, 2026, from [Link][2]

  • Cambridge Crystallographic Data Centre. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Retrieved March 17, 2026, from [Link][6]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 17, 2026, from [Link][3]

  • FIZ Karlsruhe. (2018, July). Free, unified deposition and access of crystal structure data. Retrieved March 17, 2026, from [Link][4]

  • Google Patents. (2018). CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride. Retrieved March 17, 2026, from [7]

  • Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Retrieved March 17, 2026, from [Link][8]

  • Google Patents. (1984). US4435600A - Process for preparation of tertiary butyl hydrazine. Retrieved March 17, 2026, from [9]

  • Google Patents. (2021). CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride. Retrieved March 17, 2026, from [5]

Sources

Exploratory

Mass spectrometry fragmentation pattern of tert-butyl 3-hydrazinylpropanoate hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl 3-Hydrazinylpropanoate Hydrochloride Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl 3-Hydrazinylpropanoate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of tert-butyl 3-hydrazinylpropanoate hydrochloride, a key building block in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed, mechanism-driven interpretation of the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causality behind the observed cleavages, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify this molecule and its analogues. The protocols described herein are designed as self-validating systems, ensuring robust and reproducible results.

Compound Overview and Physicochemical Properties

Tert-butyl 3-hydrazinylpropanoate is an ester derivative characterized by a reactive hydrazine moiety and a sterically bulky tert-butyl ester group. The hydrochloride salt form enhances its stability and solubility for practical handling.[1] Understanding its structure is paramount to predicting its behavior in a mass spectrometer.

Chemical Structure:

The analysis in the mass spectrometer focuses on the organic cation, as the hydrochloride salt dissociates upon ionization. The molecular weight of the free base (C7H16N2O2) is 160.23 g/mol , while the hydrochloride salt (C7H17ClN2O2) is 196.68 g/mol .[2]

PropertyValueSource
Molecular Formula C7H17ClN2O2[2]
Molecular Weight 196.68 g/mol
CAS Number 1949815-79-5[2]
InChIKey LCBBWUYXNLPZIH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCN[NH3+].[Cl-]PubChem

Mass Spectrometry Methodology: A Dual-Pronged Approach

To achieve a comprehensive structural elucidation, two distinct yet complementary ionization techniques are employed: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).

  • GC-EI-MS: This "hard" ionization technique utilizes a high-energy (70 eV) electron beam to induce ionization and extensive, reproducible fragmentation.[3] The resulting mass spectrum is a unique "fingerprint" ideal for structural confirmation and library matching. The choice of 70 eV is a long-standing convention that ensures fragment patterns are consistent across different instruments, forming the basis of extensive spectral libraries like NIST.

  • LC-ESI-MS/MS: This "soft" ionization technique typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[4][5] This is invaluable for confirming the molecular weight of the analyte. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled and systematic dissection of the molecule.[6]

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the analysis of tert-butyl 3-hydrazinylpropanoate hydrochloride.

workflow cluster_gc GC-EI-MS Analysis cluster_lc LC-ESI-MS/MS Analysis gc_sample Sample Introduction (GC) ei_source Electron Ionization (70 eV) gc_sample->ei_source Vaporization ms1_ei Mass Analyzer (Scan m/z 40-250) ei_source->ms1_ei Ion Acceleration data_analysis Data Analysis & Structural Elucidation ms1_ei->data_analysis lc_sample Sample Introduction (LC) esi_source Electrospray Ionization lc_sample->esi_source Elution ms1_esi MS1: Precursor Ion Scan (Select [M+H]⁺ at m/z 161.1) esi_source->ms1_esi cid_cell Collision Cell (CID) ms1_esi->cid_cell Isolation ms2_esi MS2: Product Ion Scan cid_cell->ms2_esi Fragmentation ms2_esi->data_analysis start tert-Butyl 3-hydrazinylpropanoate Hydrochloride Sample start->gc_sample start->lc_sample

Caption: Generalized experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol 2.1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol assumes the sample is derivatized (e.g., by silylation) or analyzed as the free base after neutralization to improve volatility.

  • Sample Preparation: Dissolve the neutralized sample in a suitable volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of ~1 mg/mL.

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless inlet, 250 °C, split ratio 20:1.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-250.

Protocol 2.2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve the hydrochloride salt directly in the mobile phase or a water/methanol mixture to a concentration of ~10 µg/mL.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm x 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20 V (for minimal in-source fragmentation).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MS/MS Experiment:

    • Precursor Ion: Select m/z 161.1 ([M+H]⁺).

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-30 eV to observe the full fragmentation profile.

Analysis of the Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the molecule is ionized to a high-energy radical cation (M•⁺) of the free base at m/z 160 . This ion is often unstable and may have low abundance. The subsequent fragmentation is dictated by the stability of the resulting radical and cationic fragments.

The fragmentation cascade is dominated by two key structural features: the bulky tert-butyl group and the propanoate-hydrazine chain.

Key EI Fragmentation Pathways:
  • Loss of Isobutylene (McLafferty-type Rearrangement): A hallmark of tert-butyl esters is the facile loss of neutral isobutylene (C4H8, 56 Da) through a rearrangement involving the transfer of a hydrogen atom. This leads to a prominent ion at m/z 104 .[7]

  • Formation of tert-Butyl Cation: Cleavage of the ester C-O bond results in the formation of the highly stable tert-butyl carbocation ([C(CH3)3]⁺) at m/z 57 . This is often the base peak in the spectrum of compounds containing this moiety.[8]

  • Alpha-Cleavage adjacent to Carbonyl: Cleavage of the C-C bond alpha to the carbonyl group can lead to the formation of an acylium ion at m/z 101 ([O=C-O-C(CH3)3]⁺) or a fragment at m/z 59 ([H2N-NH-CH2-CH2]⁺).

  • Cleavage of the N-N Bond: The N-N sigma bond is inherently weak and a favorable site for cleavage. This can result in an ion at m/z 144 by loss of the terminal NH2 radical.[3]

Summary of Major EI Fragment Ions
m/zProposed Structure / IdentityFragmentation Pathway
160[M]•⁺Molecular Ion (Free Base)
145[M - CH3]⁺Loss of a methyl radical from the t-butyl group
104[M - C4H8]•⁺Loss of neutral isobutylene
101[C(=O)OC(CH3)3]⁺Acylium ion from α-cleavage
59[CH2CH2NHNH2]⁺α-cleavage on the other side of the carbonyl
57[C(CH3)3]⁺tert-Butyl Cation (often the base peak)
44[CH2=NH-NH2]⁺Cleavage and rearrangement of the hydrazine chain
Proposed EI Fragmentation Diagram

ei_fragmentation mol_ion [M]•⁺ m/z 160 frag_145 [M - CH3]⁺ m/z 145 mol_ion->frag_145 - •CH3 frag_104 [M - C4H8]•⁺ m/z 104 mol_ion->frag_104 - C4H8 (Rearrangement) frag_57 [C(CH3)3]⁺ m/z 57 mol_ion->frag_57 - •C3H7N2O2 frag_101 [C5H9O2]⁺ m/z 101 mol_ion->frag_101 - •C2H6N2 frag_59 [C2H7N2]⁺ m/z 59 mol_ion->frag_59 - •C5H9O2

Caption: Proposed primary fragmentation pathways for tert-butyl 3-hydrazinylpropanoate under EI.

Analysis of the ESI-MS/MS Fragmentation Pattern

In positive mode ESI, the molecule is readily protonated, most likely on one of the nitrogen atoms of the more basic hydrazine moiety, to form the precursor ion [M+H]⁺ at m/z 161.1 . The fragmentation induced by CID is characteristically different from EI, as it originates from an even-electron species.

Key ESI-MS/MS Fragmentation Pathways:
  • Dominant Loss of Isobutylene: The most facile and typically dominant fragmentation pathway for protonated tert-butyl esters is the neutral loss of isobutylene (56 Da).[7] This occurs via an intramolecular rearrangement, leading to the formation of a protonated carboxylic acid fragment. This fragmentation is highly diagnostic and results in the product ion at m/z 105.1 ([C3H6N2O2+H]⁺), which is often the base peak in the MS/MS spectrum.

  • Loss of Ammonia: Cleavage within the protonated hydrazine group can lead to the neutral loss of ammonia (NH3, 17 Da). This results in a product ion at m/z 144.1 .

  • Loss of Hydrazine: A larger neutral loss of hydrazine (N2H4, 32 Da) from the protonated molecule can also occur, yielding an ion at m/z 129.1 .

Summary of Major ESI-MS/MS Product Ions
Precursor m/zProduct m/zNeutral Loss (Da)Proposed Identity of Product Ion
161.1105.156.0[M+H - C4H8]⁺ (Protonated 3-hydrazinylpropanoic acid)
161.1144.117.0[M+H - NH3]⁺
161.1129.132.0[M+H - N2H4]⁺
105.187.118.0[C3H5NO+H]⁺ (Loss of H2O from m/z 105)
105.159.146.0[C2H5N2]⁺ (Loss of HCOOH from m/z 105)
Proposed ESI-MS/MS Fragmentation Diagram

esi_fragmentation prec_ion [M+H]⁺ m/z 161.1 frag_105 [M+H - C4H8]⁺ m/z 105.1 prec_ion->frag_105 - C4H8 (56 Da) frag_144 [M+H - NH3]⁺ m/z 144.1 prec_ion->frag_144 - NH3 (17 Da) frag_129 [M+H - N2H4]⁺ m/z 129.1 prec_ion->frag_129 - N2H4 (32 Da) frag_87 [C3H6O+H]⁺ m/z 87.1 frag_105->frag_87 - H2O (18 Da)

Caption: Proposed fragmentation pathways for protonated tert-butyl 3-hydrazinylpropanoate in ESI-MS/MS.

Conclusion

The mass spectrometric fragmentation of tert-butyl 3-hydrazinylpropanoate hydrochloride is logical and highly predictable, providing clear diagnostic ions for its unambiguous identification.

  • Under Electron Ionization , the spectrum is characterized by the presence of the stable tert-butyl cation at m/z 57 and a fragment at m/z 104 corresponding to the loss of isobutylene from the molecular ion.

  • Under Electrospray Ionization (MS/MS) , the fragmentation of the protonated molecule ([M+H]⁺ at m/z 161.1) is dominated by the neutral loss of isobutylene (56 Da) to produce a highly abundant product ion at m/z 105.1 .

By employing both EI and ESI techniques, analysts can leverage these distinct fragmentation patterns to gain a high degree of confidence in the structural assignment of this compound in complex matrices, a critical capability in modern drug discovery and development.

References

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Molecules. [Link]

  • Mass spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

  • PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • The mass spectra of mono-substituted hydrazine salts. R Discovery. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

  • The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). ResearchGate. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • The mass spectrum and fragmentation pattern of hydrazone 1. ResearchGate. [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]

  • tert-Butyl 3-hydroxypropanoate. PubChem. [Link]

  • Tert-butyl 3-aminopropanoate hydrochloride. PubChem. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. J Org Chem. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. [Link]

  • tert-butyl (2R)-2-amino-3-hydroxypropanoate hydrochloride. NextSDS. [Link]

  • MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. Wichita State University. [Link]

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Protocols & Analytical Methods

Method

Applications of tert-butyl 3-hydrazinylpropanoate hydrochloride in medicinal chemistry and drug discovery

An In-Depth Technical Guide to the Applications of tert-Butyl 3-hydrazinylpropanoate Hydrochloride in Medicinal Chemistry and Drug Discovery Introduction: Unpacking a Versatile Bifunctional Building Block In the intricat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of tert-Butyl 3-hydrazinylpropanoate Hydrochloride in Medicinal Chemistry and Drug Discovery

Introduction: Unpacking a Versatile Bifunctional Building Block

In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents often rely on versatile molecular building blocks. Tert-butyl 3-hydrazinylpropanoate hydrochloride is one such critical reagent. Its structure uniquely combines a nucleophilic hydrazine moiety with a sterically hindered tert-butyl ester, which serves as a stable protecting group for a latent carboxylic acid. This bifunctional nature makes it an invaluable tool for synthetic chemists, enabling the construction of complex molecular architectures, from heterocyclic scaffolds that form the core of many drugs to sophisticated linker systems used in targeted therapies.

The hydrazine group (-NHNH₂) is a powerful nucleophile, renowned for its ability to react with carbonyl compounds to form hydrazones and with dicarbonyl systems to construct a wide array of nitrogen-containing heterocycles. Simultaneously, the tert-butyl ester provides robust protection for the propanoate carboxyl group. It remains inert under a wide range of reaction conditions, including those that are basic, nucleophilic, or mildly acidic, yet can be selectively cleaved under strong acidic conditions. This orthogonality allows for precise, stepwise synthetic strategies, making it a cornerstone reagent for building molecules with purpose-designed functionalities.

This guide will delve into the core applications of tert-butyl 3-hydrazinylpropanoate hydrochloride, providing detailed protocols and explaining the chemical rationale behind its use in the synthesis of key pharmaceutical motifs and as a flexible linker in modern drug discovery.

Physicochemical Properties and Safe Handling

Before employing any reagent, a thorough understanding of its properties and handling requirements is paramount.

PropertyValue
CAS Number 1949815-79-5[1][2]
Molecular Formula C₇H₁₇ClN₂O₂[2]
Molecular Weight 196.68 g/mol [2]
Appearance Typically a white to off-white solid
Storage Conditions Inert atmosphere, 2-8°C[2]

Safety and Handling: Tert-butyl 3-hydrazinylpropanoate hydrochloride and related hydrazine derivatives require careful handling. Based on safety data for similar compounds, it should be treated as a potential skin and eye irritant.[3][4] Inhalation of dust and direct contact should be avoided.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[5]

Application 1: Synthesis of Core Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core structures of countless approved drugs. The hydrazine moiety of tert-butyl 3-hydrazinylpropanoate hydrochloride is a key precursor for building important heterocyclic systems like pyrazoles and indazoles.[6][7][8]

Rationale and Workflow

The primary utility of this reagent in heterocycle synthesis lies in its ability to undergo condensation and cyclization reactions with suitable poly-carbonyl compounds or their equivalents. The general strategy involves:

  • Condensation: The nucleophilic hydrazine reacts with a molecule containing at least two electrophilic centers (e.g., a 1,3-diketone) to form an intermediate.

  • Cyclization: The intermediate undergoes an intramolecular reaction to form the stable heterocyclic ring.

  • Functionalization: The tert-butyl ester remains intact throughout this process, providing a stable handle on the newly formed heterocycle. This ester can then be hydrolyzed at a later synthetic stage to reveal a carboxylic acid, which can be used for further modifications, such as improving solubility or serving as an attachment point for another pharmacophore.

The tert-butyl group is particularly advantageous due to its high stability towards basic and nucleophilic conditions commonly used during the cyclization step. Its removal requires specific, strongly acidic conditions (e.g., trifluoroacetic acid), ensuring that deprotection occurs only when intended.[9][10]

G reagent tert-Butyl 3-hydrazinylpropanoate HCl product Protected Heterocycle (e.g., Pyrazole-propanoate ester) reagent->product Condensation & Cyclization dicarbonyl 1,3-Diketone (or equivalent) dicarbonyl->product deprotection Acid-mediated Deprotection (TFA) product->deprotection final_product Functionalized Heterocycle (with propanoic acid side-chain) deprotection->final_product

Caption: General workflow for heterocycle synthesis.
Protocol: General Procedure for Pyrazole Synthesis

This protocol describes a typical synthesis of a pyrazole derivative using a 1,3-diketone as the starting material.

Materials:

  • 1,3-diketone (1.0 equiv)

  • tert-Butyl 3-hydrazinylpropanoate hydrochloride (1.1 equiv)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst, ~5% v/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 equiv) in ethanol.

  • Reagent Addition: Add tert-butyl 3-hydrazinylpropanoate hydrochloride (1.1 equiv) followed by a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux (typically 70-80°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (usually 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl protected pyrazole derivative.

  • Deprotection (Optional):

    • Dissolve the purified tert-butyl ester in DCM (approx. 0.1 M solution).

    • Add TFA (5-10 equivalents) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene may be required to remove residual TFA.

    • The resulting carboxylic acid can often be used directly or purified further by crystallization or chromatography.

Application 2: A Versatile Linker for Bioconjugation and Dual-Target Drugs

The concept of using linkers to connect distinct molecular entities is a cornerstone of modern drug design, underpinning technologies like Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and bifunctional inhibitors.[11][12][] Tert-butyl 3-hydrazinylpropanoate hydrochloride is an excellent starting point for creating such linkers due to its two distinct reactive ends.

Rationale and Workflow

The hydrazine group can readily react with an aldehyde or ketone to form a hydrazone bond, which is relatively stable but can be designed to be cleavable under specific physiological conditions (e.g., the acidic environment of a tumor or lysosome).[14] After this initial conjugation, the tert-butyl ester can be deprotected to reveal a carboxylic acid, which provides a second handle for attachment to another molecule, typically via robust amide bond formation.

This stepwise approach allows for the controlled and directed assembly of complex bifunctional molecules.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Conjugation reagent tert-Butyl 3-hydrazinylpropanoate HCl hydrazone Hydrazone Intermediate reagent->hydrazone pharmacophore_A Pharmacophore A (with Aldehyde/Ketone) pharmacophore_A->hydrazone deprotection Deprotection (TFA) hydrazone->deprotection acid_intermediate Carboxylic Acid Intermediate deprotection->acid_intermediate final_conjugate Final Bifunctional Molecule acid_intermediate->final_conjugate Amide Coupling (HATU/DIPEA) pharmacophore_B Pharmacophore B (with Amine) pharmacophore_B->final_conjugate

Caption: Workflow for synthesis of a bifunctional conjugate.
Protocol: Synthesis of a Hydrazone-Linked Conjugate

This protocol outlines the general steps to link two different molecules (one with an aldehyde, one with an amine) using tert-butyl 3-hydrazinylpropanoate as the linker.

Materials:

  • Aldehyde-functionalized Molecule A (1.0 equiv)

  • Amine-functionalized Molecule B

  • Tert-butyl 3-hydrazinylpropanoate hydrochloride (1.05 equiv)

  • Methanol or Ethanol

  • DCM and TFA

  • Anhydrous Dimethylformamide (DMF)

  • HATU (1.2 equiv) or other peptide coupling agent

  • DIPEA (3.0 equiv) or other non-nucleophilic base

Procedure:

  • Hydrazone Formation:

    • Dissolve Molecule A in methanol. Add tert-butyl 3-hydrazinylpropanoate hydrochloride.

    • Stir the mixture at room temperature for 4-16 hours. A small amount of acetic acid can be added to catalyze the reaction.

    • Monitor by LC-MS for the formation of the hydrazone intermediate.

    • Once complete, remove the solvent in vacuo. The crude intermediate may be purified by chromatography or used directly in the next step if sufficiently pure.

  • Tert-Butyl Deprotection:

    • Dissolve the hydrazone intermediate in DCM.

    • Cool to 0°C and add TFA (5-10 equiv).

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate under reduced pressure to obtain the crude carboxylic acid-linker-Molecule A conjugate.

  • Amide Coupling:

    • Dissolve the crude carboxylic acid from the previous step and the amine-functionalized Molecule B (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (3.0 equiv) and stir for 5 minutes.

    • Add the coupling agent (e.g., HATU, 1.2 equiv) and stir the reaction at room temperature until completion (typically 2-12 hours, monitor by LC-MS).

  • Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable solvent and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer, concentrate, and purify the final conjugate using an appropriate method, such as preparative HPLC or flash chromatography.

The Strategic Role of the Tert-Butyl Group

The tert-butyl group is not merely a placeholder; its chemical properties are central to the utility of this reagent.

  • Chemical Stability: It is highly resistant to a wide range of reagents, providing excellent orthogonality in multi-step synthesis.

  • Steric Influence: The bulk of the tert-butyl group can influence the reactivity of the molecule and provide a steric shield, which can sometimes protect adjacent parts of a molecule from enzymatic degradation.[15][16]

  • Metabolic Considerations: In drug design, the tert-butyl group is often incorporated to block a site of metabolism and increase a compound's half-life. However, it can also be a metabolic liability itself, undergoing hydroxylation by cytochrome P450 enzymes.[15][17][18][19] The propanoate linker places the tert-butyl group away from the core pharmacophore, but its potential metabolism is a factor that drug designers must consider.

  • Controlled Deprotection: The requirement of strong acid for its cleavage ensures that the carboxylic acid is only revealed under specific, controlled conditions, which is the hallmark of a good protecting group.[10]

Conclusion

Tert-butyl 3-hydrazinylpropanoate hydrochloride is a powerful and versatile reagent in the medicinal chemist's toolbox. Its well-defined bifunctional character, combining a reactive hydrazine handle with a robustly protected carboxylic acid, enables a wide range of synthetic applications. From the construction of foundational heterocyclic drug scaffolds to the sophisticated design of linkers for targeted therapies, this building block facilitates the creation of complex and novel molecules. A deep understanding of its reactivity, handling, and the strategic role of its constituent parts allows researchers to leverage its full potential in the ongoing quest for new and more effective medicines.

References

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  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride.
  • Google Patents. (US4435600A).
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  • PMC. (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. [Link]

  • Google Patents. (WO2024102078A1).
  • Wiley Online Library. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond.
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  • PMC. (2016). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. [Link]

  • PMC. (2013). Metabolically Stable tert-Butyl Replacement. [Link]

  • ACS Publications. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain.
  • PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

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  • ResearchGate. (2000). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]

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  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. [Link]

  • Organic Chemistry Portal. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in tert-butyl 3-hydrazinylpropanoate hydrochloride condensation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific but pervasive challenge in bioconjugation and medicinal chemistry: troubleshooting low y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific but pervasive challenge in bioconjugation and medicinal chemistry: troubleshooting low yields during the condensation of tert-butyl 3-hydrazinylpropanoate hydrochloride (CAS 1949815-79-5)[1] with aldehydes and ketones.

While this β -hydrazino ester is a powerful building block for synthesizing functionalized hydrazones and azapeptides, its structural features make it exceptionally sensitive to reaction conditions. Poor control over pH and base selection frequently leads to reagent degradation or stalled kinetics. This guide breaks down the causality behind these failures and provides a self-validating protocol to ensure optimal yields.

Part 1: Mechanistic Pathways – Condensation vs. Degradation

To troubleshoot effectively, we must first understand the chemical causality of the failure modes. The β -hydrazino ester contains an acidic α -proton adjacent to the ester carbonyl. Under improperly basic conditions, deprotonation occurs, triggering an E1cB-like elimination. This [2] breaks the C–N bond, expelling the hydrazine moiety and generating tert-butyl acrylate as an irreversible byproduct.

Mechanism A tert-butyl 3-hydrazinylpropanoate HCl (Starting Material) B Free Base (Active Nucleophile) A->B Mild Base (NaOAc / DIPEA) D Retro-Michael Degradation (tert-butyl acrylate + hydrazine) A->D Strong Base (NaOH / NaOMe) E Unreactive Salt (Protonated) A->E No Base / Strong Acid C Target Hydrazone (High Yield) B->C Carbonyl + Mild Acid (pH 4-6) B->D Prolonged Basic Conditions

Mechanistic pathways of tert-butyl 3-hydrazinylpropanoate: Condensation vs. Retro-Michael degradation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My condensation with an aldehyde is stalling at <20% yield. I am using NaOH to neutralize the HCl salt. What is going wrong? A1: You are destroying your reagent via retro-Michael elimination. Causality: tert-Butyl 3-hydrazinylpropanoate is a β -hydrazino compound. Strong inorganic bases like NaOH, KOH, or NaOMe rapidly deprotonate the α -carbon. This initiates a [3], destroying the reagent to form tert-butyl acrylate and free hydrazine[2]. Solution: Never use strong inorganic bases with this reagent. Use mild bases like Sodium Acetate (NaOAc) or N,N-Diisopropylethylamine (DIPEA) to liberate the free hydrazine without triggering elimination.

Q2: I switched to DIPEA, but the reaction is still sluggish. LC-MS shows unreacted starting materials. A2: The reaction environment is likely too basic, preventing carbonyl activation. Causality: Hydrazone condensation is a classic bell-curve pH-dependent reaction. The carbonyl oxygen must be protonated by a mild acid to increase its electrophilicity. However, if the solution is too acidic, the hydrazine nucleophile becomes fully protonated (reverting to the unreactive salt)[1]. While DIPEA frees the hydrazine, it pushes the overall pH above 8, leaving the carbonyl unactivated. Solution: Buffer the reaction to an optimal pH of 4.5–5.5. Using NaOAc in an alcoholic solvent naturally achieves this amphoteric sweet spot. If using DIPEA, add a stoichiometric equivalent of glacial acetic acid (AcOH) to re-establish the buffer.

Q3: I am observing a mass corresponding to[M - 56] or [M - 74] in my product mixture. What is this byproduct? A3: This indicates acid-catalyzed de-tert-butylation. Causality: The loss of 56 Da corresponds to the elimination of isobutylene, a hallmark of [4]. This occurs if you attempt to drive the condensation using strong, unbuffered mineral acids (e.g., HCl, H2​SO4​ ) or harsh Lewis acids. Solution: Restrict acidic additives to mild Brønsted acids like acetic acid.

Part 3: Quantitative Data – Impact of Base Selection on Yield

The table below summarizes the causality between base selection, reaction pH, and the resulting experimental outcome.

Base / AdditiveApprox. Reaction pHReagent StabilityExpected YieldPrimary Failure Mode
NaOH / KOH > 10Poor< 10%Retro-Michael degradation (tert-butyl acrylate formation)
TEA / DIPEA 8 - 9Moderate30 - 50%Incomplete carbonyl activation (environment too basic)
NaOAc / AcOH 4.5 - 5.5Excellent> 85%None (Optimal buffered conditions)
No Base (HCl salt) < 3Excellent< 5%Hydrazine remains protonated (non-nucleophilic)

Part 4: Self-Validating Experimental Protocol

This optimized protocol for hydrazone condensation is designed as a self-validating system. It incorporates In-Process Controls (IPCs) to ensure the physical state of the reaction matches the mechanistic requirements before proceeding.

Materials:

  • tert-Butyl 3-hydrazinylpropanoate hydrochloride (1.1 equiv)

  • Target Aldehyde/Ketone (1.0 equiv)

  • Sodium Acetate (NaOAc, anhydrous) (1.2 equiv)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Buffer Preparation (IPC 1): Suspend NaOAc (1.2 equiv) in anhydrous EtOH (to achieve 0.2 M relative to the carbonyl). Stir for 5 minutes at room temperature.

  • Reagent Liberation: Add tert-butyl 3-hydrazinylpropanoate hydrochloride (1.1 equiv) to the suspension. Stir for 15 minutes.

    • Causality: The mild acetate base neutralizes the HCl salt, generating the active free hydrazine and acetic acid in situ. This creates a perfect, self-contained NaOAc/AcOH buffer system.

  • pH Verification (IPC 2): Spot the mixture on wet pH paper. It must read between pH 4.5 and 5.5. If pH < 4, add trace NaOAc. If pH > 6, add trace glacial AcOH. Do not proceed until this is validated.

  • Carbonyl Addition: Add the target aldehyde or ketone (1.0 equiv) dropwise or in small portions.

  • Reaction & Monitoring: Stir at room temperature (for aldehydes) or 50°C (for ketones) for 2–4 hours. Monitor by LC-MS.

    • Self-Validation: LC-MS should show the steady growth of the product mass without the appearance of the tert-butyl acrylate byproduct (m/z 128)[2][4], confirming the complete suppression of the retro-Michael pathway.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the target hydrazone.

Part 5: Troubleshooting Workflow

Workflow Start Low Yield Detected in Condensation CheckpH Check Reaction pH Start->CheckpH pHHigh pH > 7 (Basic) CheckpH->pHHigh pHLow pH < 3 (Acidic) CheckpH->pHLow pHOpt pH 4.5 - 5.5 (Optimal) CheckpH->pHOpt Action1 Switch to Mild Base (NaOAc) to Prevent Retro-Michael pHHigh->Action1 Action2 Add DIPEA/TEA to Free-base the HCl salt pHLow->Action2 Action3 Check Sterics / Add Catalyst (e.g., Aniline) pHOpt->Action3

Decision tree for troubleshooting low yields in β-hydrazino ester condensations.

References

  • Garcia-Ramos, Y., Proulx, C., & Lubell, W. D. (2012). "Synthesis of hydrazine and azapeptide derivatives by alkylation of carbazates and semicarbazones." Canadian Journal of Chemistry, 90(11), 985-993. URL:[Link]

  • Szij, P. A., Bahou, C., & Chudasama, V. (2018). "Minireview: addressing the retro-Michael instability of maleimide bioconjugates." Drug Discovery Today: Technologies. URL:[Link]

  • Müllner, M., et al. (2018). "Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks." Macromolecules. URL:[Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of tert-butyl 3-hydrazinylpropanoate hydrochloride

Prepared by: Senior Application Scientist, Chemical Stability Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of tert-butyl 3-hydrazinylpropanoate hydrochloride (CAS No. 1949815-79-5). Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the quality of downstream products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common user inquiries regarding the stability and handling of tert-butyl 3-hydrazinylpropanoate hydrochloride.

Q1: What is tert-butyl 3-hydrazinylpropanoate hydrochloride, and why is it sensitive during storage?

A1: Tert-butyl 3-hydrazinylpropanoate hydrochloride is a chemical intermediate featuring three key functional groups: a tert-butyl ester, a hydrazinyl group, and a hydrochloride salt.[1] Each contributes to its utility but also to its potential instability. The hydrochloride salt form enhances solubility but also confers a hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3] The hydrazinyl group is susceptible to oxidation, while the tert-butyl ester is vulnerable to hydrolysis.[2][4] The combination of these properties necessitates stringent storage and handling protocols to prevent degradation.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To maintain the compound's purity and stability over time, it is crucial to control its environment. The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions.[2][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the air-sensitive hydrazinyl group.[4][6]
Humidity As low as possible (Store with desiccant)The compound is hygroscopic; moisture absorption can lead to physical caking and initiate chemical hydrolysis.[2][5][6]
Light Exposure In the dark (Use amber or opaque vials)Protects against potential photodegradation, a common pathway for hydrazine-containing compounds.[2][4][5]
Container Tightly sealed, moisture-proof vialsPrevents exposure to atmospheric moisture and oxygen.[2][7][8]

Q3: I've noticed the powder is clumping or has caked together. What does this mean, and can I still use it?

A3: Clumping and caking are definitive signs of moisture absorption due to the compound's hygroscopic nature.[2][9] This physical change indicates that the material has been compromised. The absorbed water not only makes accurate weighing difficult but also creates an environment ripe for chemical degradation, specifically hydrolysis of the ester group.[9]

Recommendation: For applications requiring high purity and accurate concentration, it is strongly advised to use a fresh, free-flowing lot. If this is not possible, you may consider preparing a stock solution of the entire batch and determining its exact concentration via an analytical method like quantitative NMR or a properly calibrated HPLC system before use.[9]

Q4: The material, which was originally a white solid, has turned slightly yellow. Is it still viable for my experiment?

A4: A color change from white to yellow or brown is a common indicator of chemical degradation, particularly the oxidation of the hydrazinyl moiety.[4] Oxidative byproducts are often colored. The presence of these impurities can interfere with your reactions and lead to inconsistent or failed experiments. We recommend verifying the purity of the material by HPLC to quantify the level of degradation before proceeding.[4]

Q5: How should I handle the compound on the bench to minimize degradation during an experiment?

A5: Proper handling during weighing and solution preparation is as critical as long-term storage.

  • Controlled Environment: Whenever possible, handle the powder in a glove box with a dry, inert atmosphere.[9] If a glovebox is unavailable, work in an area with low humidity and have all materials ready to minimize exposure time.[2]

  • Rapid Handling: Weigh the necessary amount of powder as quickly as possible. Minimize the time the primary container is open to the atmosphere.[9]

  • Dry Equipment: Always use clean and thoroughly dry spatulas, weigh boats, and glassware.[9]

  • Secure Resealing: Immediately and tightly reseal the container after use, ensuring the cap liner is properly seated.[2] For added protection, place the vial back into a desiccator with fresh desiccant.

Section 2: Troubleshooting Guide: Identifying and Addressing Degradation

Use this guide to diagnose and resolve issues potentially related to compound instability.

Symptom ObservedPossible Cause(s)Recommended Action(s)
Inconsistent or irreproducible experimental results. Degradation has lowered the effective concentration of the active compound. Degradation products may be interfering with the reaction.1. Prepare fresh solutions from a new or properly stored aliquot for each experiment.[4] 2. Qualify the material: Run an HPLC or LC-MS analysis to check for impurities against a reference standard or a new lot.
Physical changes in the solid (clumping, caking, deliquescence). Significant moisture absorption (hygroscopicity).[9]1. Discard the affected lot for sensitive applications. 2. Review storage procedures; ensure containers are airtight and stored in a desiccator. 3. For future use, aliquot new material into smaller, single-use vials.[9]
Solid material has developed a yellow or brown tint. Oxidation of the hydrazinyl group.[4]1. Assess purity using HPLC with UV detection to quantify the extent of degradation. 2. If purity is compromised, use a new lot. 3. Ensure future storage is under an inert atmosphere (argon/nitrogen) and protected from light.[4][6]
Unexpected peaks appear in HPLC or LC-MS analysis. Presence of degradation products or impurities from improper storage.1. Compare the chromatogram to that of a certificate of analysis or a freshly opened sample. 2. Conduct a forced degradation study to tentatively identify degradation peaks.[4] 3. If degradation is confirmed, replace the material and rectify storage conditions.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of tert-butyl 3-hydrazinylpropanoate hydrochloride.

TroubleshootingWorkflow start Problem Observed (e.g., Inconsistent Results, Clumping) visual_check Step 1: Visual Inspection - Check for color change - Check for clumping/caking start->visual_check is_compromised Physical Appearance Compromised? visual_check->is_compromised analytical_check Step 2: Analytical Verification - Run HPLC/LC-MS - Compare to reference standard is_compromised->analytical_check No remediate_storage Step 3: Remediate & Replace - Discard compromised material - Review storage protocols - Use fresh, aliquoted stock is_compromised->remediate_storage Yes is_pure Purity Specification Met? analytical_check->is_pure use_material Proceed with Experiment (Handle with care) is_pure->use_material Yes is_pure->remediate_storage No end Problem Resolved use_material->end remediate_storage->end

Caption: Troubleshooting workflow for stability issues.

Section 3: Understanding the Chemistry of Degradation

Two primary chemical degradation pathways threaten the integrity of tert-butyl 3-hydrazinylpropanoate hydrochloride: hydrolysis and oxidation.

  • Hydrolysis: The presence of water, absorbed due to the compound's hygroscopic nature, can lead to the cleavage of the tert-butyl ester bond. This reaction produces tert-butanol and 3-hydrazinylpropanoic acid hydrochloride . This degradation pathway directly reduces the concentration of the active compound.

  • Oxidation: The hydrazinyl group (-NHNH2) is a reducing moiety and is susceptible to oxidation, especially upon exposure to atmospheric oxygen. This can lead to a variety of byproducts, including diazene intermediates, and is often accompanied by a visible color change.[4]

Potential Degradation Pathways Diagram

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent tert-butyl 3-hydrazinylpropanoate HCl Hydrolysis_Products 3-Hydrazinylpropanoic Acid HCl + tert-Butanol Parent->Hydrolysis_Products + H₂O (from moisture) Oxidation_Products Various Oxidized Byproducts (e.g., Diazenes, Colored Impurities) Parent->Oxidation_Products + O₂ (from air)

Caption: Primary degradation pathways for the compound.

Section 4: Experimental Protocols for Stability Assessment

These protocols provide standardized methods for handling the material and assessing its purity.

Protocol 1: Recommended Handling Procedure for Weighing and Aliquoting

This protocol is designed to minimize atmospheric exposure when handling bulk material.

  • Preparation: Place the sealed primary container, a desiccator, spatulas, and several smaller, pre-labeled amber glass vials into a glove box with a dry nitrogen or argon atmosphere. Allow temperatures to equilibrate for at least 30 minutes.

  • Aliquoting: Inside the glove box, open the primary container. Quickly and carefully dispense the desired amount of powder into the smaller vials.

  • Sealing: Tightly cap each vial immediately after filling. Use caps with inert liners (e.g., PTFE).

  • Backfilling: Before removing from the glove box, backfill the primary container with the inert gas before resealing it tightly.

  • Storage: Place all vials (the primary container and the new aliquots) into a larger, sealed container that includes a desiccant pouch. Store this container in a refrigerator at 2-8°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

ParameterExample Condition
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes; hold at 95% B for 3 min; return to 5% B over 1 min; hold at 5% B for 6 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Mobile Phase A to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[10]

Analysis: Compare the peak area of the main component to the total area of all peaks to calculate purity. The appearance of new peaks or a decrease in the main peak's relative area over time indicates degradation.[4]

References
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (n.d.). Benchchem.
  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
  • 1-(tert-Butyl)hydrazine hydrochloride Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • How to Store Magnesium Chloride. (2025, September 3). Lab Alley.
  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • tert-butyl 3-hydrazinylpropanoate hydrochloride | 1949815-79-5. (n.d.). Sigma-Aldrich.
  • 1949815-79-5|tert-Butyl 3-hydrazinylpropanoate hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • Tert-butyl 3-aminopropanoate hydrochloride | C7H16ClNO2 | CID 16218890. (n.d.). PubChem.
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. (n.d.). Benchchem.
  • 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrazone Formation with tert-Butyl 3-hydrazinylpropanoate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with tert-butyl 3-hydrazinylpropanoate hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with tert-butyl 3-hydrazinylpropanoate hydrochloride . Synthesizing hydrazones from this specific precursor presents a unique mechanistic challenge: you must activate a deactivated hydrochloride salt while simultaneously preserving a highly acid-labile tert-butyl ester protecting group.

This center provides the causal logic, optimized quantitative parameters, and troubleshooting workflows required to master this condensation reaction.

Mechanistic Causality: The Buffer Paradox

Hydrazone formation is a reversible, two-step process: nucleophilic addition followed by dehydration[1]. Because your starting material is a hydrochloride salt, the hydrazine is protonated and non-nucleophilic. A base is required to liberate the free hydrazine.

However, the dehydration of the hemiaminal intermediate is strictly acid-catalyzed [1]. If you use a strong base (like Triethylamine or NaOH), the pH rises above 7, and the reaction stalls because there are no protons available to catalyze the removal of the hydroxyl group. Conversely, if the environment is too acidic, the tert-butyl ester will undergo an E1 elimination, cleaving into a carboxylic acid and isobutylene gas[2].

The self-validating solution is to use Sodium Acetate (NaOAc) . NaOAc neutralizes the HCl, liberating the hydrazine, while simultaneously generating acetic acid in situ. This creates a highly controlled buffer system (pH 4.5–5.5) that perfectly catalyzes hydrazone formation without risking ester cleavage[3][4].

G Hyd_HCl tert-Butyl 3-hydrazinylpropanoate HCl (Protonated / Inactive) NaOAc + NaOAc (Buffer System) Generates Free Base & AcOH Hyd_HCl->NaOAc Free_Hyd Free Hydrazine (Active Nucleophile) NaOAc->Free_Hyd Hemiaminal Hemiaminal Intermediate (Tetrahedral) Free_Hyd->Hemiaminal Nucleophilic Addition Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Hemiaminal Dehydration Acid-Catalyzed Dehydration (pH 4.5 - 5.5 Optimal) Hemiaminal->Dehydration Product Hydrazone Product (tert-Butyl Ester Intact) Dehydration->Product - H2O

Reaction mechanism illustrating the critical role of the NaOAc buffer system.

Quantitative Optimization Data

Reaction time and temperature must be inversely scaled based on the steric hindrance and electrophilicity of the target aldehyde. The following table summarizes the optimized parameters to achieve >90% conversion while maintaining ester integrity.

Aldehyde ClassificationReactivity ProfileOptimal TemperatureOptimal Reaction TimeStoichiometry (Hydrazine : Aldehyde)
Aliphatic (e.g., Butyraldehyde)High (Minimal sterics)20°C - 25°C (RT)1 - 2 hours1.05 : 1.0
Aromatic (e.g., Benzaldehyde)Moderate (Resonance stabilized)25°C - 40°C2 - 6 hours1.10 : 1.0
Sterically Hindered (e.g., ortho-substituted)Low (Steric clash)40°C - 60°C12 - 24 hours1.20 : 1.0

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction rate is exceptionally slow, even at elevated temperatures. I am using Triethylamine (TEA) to neutralize the salt. What is wrong? A: You have stalled the dehydration step. TEA is a relatively strong organic base that pushes the reaction mixture's pH well above 7. While this successfully frees the hydrazine, the subsequent breakdown of the tetrahedral hemiaminal intermediate requires acid catalysis[1]. Switch your base to anhydrous Sodium Acetate (NaOAc) to establish a mildly acidic buffer (pH ~5)[4].

Q2: LC-MS analysis shows significant cleavage of the tert-butyl ester. How do I prevent this degradation? A: The tert-butyl ester is highly susceptible to unimolecular elimination (E1) under acidic conditions, a process accelerated by thermal energy[2]. This degradation occurs if the HCl from the hydrazine salt is not fully buffered, or if the reaction temperature exceeds 60°C for prolonged periods. Ensure you are adding at least 1.2 equivalents of NaOAc to fully neutralize the system[3], and cap your heating mantle at 60°C.

Q3: Can this substituted hydrazine form azine side-products? A: No. Azines (R-CH=N-N=CH-R) are formed exclusively when unsubstituted hydrazine (NH₂-NH₂) condenses with two equivalents of a carbonyl compound[5]. Because tert-butyl 3-hydrazinylpropanoate is a mono-substituted hydrazine, the terminal nitrogen is blocked, making azine formation chemically impossible.

Q4: I am observing transesterification side-products. How do I mitigate this? A: If you are running the reaction in methanol at elevated temperatures (>50°C) for extended periods, the tert-butyl ester can undergo transesterification to form a methyl ester. To prevent this, either lower the temperature, reduce the reaction time, or switch the solvent to a non-nucleophilic polar solvent like THF or Dichloromethane (though solubility of NaOAc may require a biphasic system or the addition of a phase-transfer catalyst).

G Start Diagnostic: Low Yield or Impurities Check1 Is the reaction rate too slow? Start->Check1 Check2 Is the tert-butyl ester cleaving? Start->Check2 Slow_Yes Check the Base Used Check1->Slow_Yes Yes Cleavage_Yes Check Temperature & Buffer Check2->Cleavage_Yes Yes TEA_Used TEA/DIPEA used (pH > 7) Dehydration is stalled Slow_Yes->TEA_Used NaOAc_Used NaOAc used (pH ~5) Aldehyde is hindered Slow_Yes->NaOAc_Used Fix_TEA Action: Switch to NaOAc buffer TEA_Used->Fix_TEA Fix_Temp Action: Heat to 40-60°C Extend Time to 12-24h NaOAc_Used->Fix_Temp Fix_Cleavage Action: Ensure Temp < 60°C Verify 1.2 eq NaOAc added Cleavage_Yes->Fix_Cleavage

Decision tree for diagnosing and resolving common hydrazone synthesis failures.

Standard Operating Protocol (SOP)

This methodology provides a self-validating, step-by-step workflow designed to maximize yield while preserving the ester functionality.

Materials Required:

  • tert-Butyl 3-hydrazinylpropanoate hydrochloride (1.10 - 1.20 eq)

  • Target Aldehyde (1.0 eq)

  • Anhydrous Sodium Acetate (NaOAc) (1.20 - 1.50 eq)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Buffer Generation & Activation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend tert-butyl 3-hydrazinylpropanoate hydrochloride (1.1 eq) in absolute ethanol (approx. 5-10 mL per mmol of aldehyde). Add anhydrous sodium acetate (1.2 eq).

  • Equilibration: Stir the suspension vigorously at room temperature for 20–30 minutes. The mixture will form an in situ acetic acid/acetate buffer. You may observe the precipitation of sodium chloride (NaCl) as a fine white solid; this confirms the successful liberation of the free hydrazine[3].

  • Substrate Addition: Dissolve the aldehyde (1.0 eq) in a minimal volume of ethanol. Add this solution dropwise to the reaction mixture over 5 minutes. Dropwise addition prevents localized concentration spikes that can lead to exotherms or side reactions.

  • Incubation: Set the reaction temperature and time according to the optimization table in Section 2. For standard aromatic aldehydes, 40°C for 4 hours is an ideal starting point.

  • In-Process Monitoring: Monitor the reaction via TLC or LC-MS. Confirm the disappearance of the aldehyde carbonyl signal and the emergence of the hydrazone product mass. The C=N stretch can also be verified via IR spectroscopy if necessary[1].

  • Workup & Isolation: Once complete, concentrate the reaction mixture under reduced pressure. Crucial: Keep the rotary evaporator water bath below 40°C to protect the tert-butyl ester. Partition the resulting residue between Ethyl Acetate and deionized water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude hydrazone.

References

  • Chemistry Learner. "Hydrazone: Formation, Structure, and Reactions." Chemistry Learner. URL: [Link]

  • Quora / Chemical Education Forums. "Why we use sodium acetate in preparation of phenyl hydrazone?" Quora. URL: [Link]

Sources

Optimization

Reducing unwanted side reactions in tert-butyl 3-hydrazinylpropanoate hydrochloride synthesis

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-hydrazinylpropanoate hydrochloride. It provides in-depth troubleshooting advice an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-hydrazinylpropanoate hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate the common challenges and mitigate unwanted side reactions in this synthetic procedure.

Introduction

The synthesis of tert-butyl 3-hydrazinylpropanoate hydrochloride is a key step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary route involves the Michael addition of hydrazine to tert-butyl acrylate, followed by acidification to form the hydrochloride salt. While seemingly straightforward, this reaction is often plagued by the formation of side products that can complicate purification and reduce the overall yield and purity of the desired compound. This guide offers practical, experience-based solutions to these challenges.

Reaction Scheme

cluster_0 Michael Addition cluster_1 Acidification tert-butyl acrylate tert-Butyl Acrylate product tert-Butyl 3-Hydrazinylpropanoate tert-butyl acrylate->product + Hydrazine hydrazine Hydrazine final_product tert-Butyl 3-Hydrazinylpropanoate HCl product->final_product + HCl HCl HCl Hydrazine Hydrazine Mono-adduct tert-Butyl 3-Hydrazinylpropanoate (Desired Product) Hydrazine->Mono-adduct + tert-Butyl Acrylate Bis-adduct tert-Butyl 3,3'-(hydrazine-1,2-diyl)dipropanoate (Side Product) Mono-adduct->Bis-adduct + tert-Butyl Acrylate

Caption: Formation pathway of the desired mono-adduct and the bis-adduct side product.

  • Cause: Insufficient excess of hydrazine allows the initially formed mono-adduct to act as a nucleophile and react with a second molecule of tert-butyl acrylate.

  • Solutions:

    • Increase Hydrazine Excess: As mentioned in the previous point, using a large excess of hydrazine is the most effective way to minimize the formation of the bis-adduct.

    • Slow Addition of Acrylate: Adding the tert-butyl acrylate slowly to the vigorously stirred hydrazine solution ensures that the acrylate is more likely to encounter a hydrazine molecule than a mono-adduct molecule.

    • Purification: If the bis-adduct does form, it can often be separated from the desired product by column chromatography on silica gel. The polarity difference between the mono- and bis-adducts allows for their separation.

Question 3: During the acidification step with HCl to form the hydrochloride salt, I am noticing a decrease in my overall yield. What could be happening?

Yield loss during acidification can be attributed to the hydrolysis of the tert-butyl ester group under acidic conditions.

  • Cause: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, which cleaves the ester to form tert-butanol and 3-hydrazinylpropanoic acid hydrochloride. This is particularly problematic if concentrated acid is used or if the reaction is performed at elevated temperatures. [1][2]

  • Solutions:

    • Use Gaseous HCl or a Solution in an Anhydrous Solvent: Introducing anhydrous HCl gas into a solution of the crude product in an anhydrous solvent (e.g., diethyl ether, isopropanol) at low temperature (0-5 °C) is the preferred method for forming the hydrochloride salt without causing significant ester hydrolysis.

    • Careful Use of Aqueous HCl: If aqueous HCl must be used, it should be done at low temperatures and with careful control of the pH. Avoid using a large excess of strong acid and prolonged reaction times.

    • Work-up Procedure: After acidification, the product should be isolated promptly to minimize its exposure to acidic conditions. This can be done by filtration if the hydrochloride salt precipitates, or by evaporation of the solvent under reduced pressure.

Question 4: My final product is difficult to crystallize and appears as an oil. How can I obtain a solid product?

The hydrochloride salt of tert-butyl 3-hydrazinylpropanoate can sometimes be challenging to crystallize, especially in the presence of impurities.

  • Cause A: Presence of Impurities. Even small amounts of the bis-adduct or other impurities can inhibit crystallization.

    • Solution: Purify the crude free base by column chromatography before forming the hydrochloride salt. This will remove non-basic impurities and the bis-adduct.

  • Cause B: Inappropriate Solvent for Crystallization. The choice of solvent is critical for successful crystallization.

    • Solution: After forming the hydrochloride salt in a solvent like diethyl ether or isopropanol, adding a less polar co-solvent such as hexane or heptane can often induce precipitation or crystallization. Trituration (stirring the oil with a non-solvent) can also help to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the Michael addition reaction?

While the reaction can be run neat (without solvent), using a solvent can help to control the temperature and improve handling. Suitable solvents include ethanol, methanol, and tetrahydrofuran (THF). The choice will depend on the solubility of the starting materials and the desired reaction temperature.

Q2: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or by analytical techniques such as ¹H NMR or LC-MS. For TLC, staining with a potassium permanganate solution can help visualize the product and starting materials.

Q3: What are the key analytical signatures to confirm the identity and purity of my product?

  • ¹H NMR: The spectrum of tert-butyl 3-hydrazinylpropanoate hydrochloride should show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and two triplets for the methylene groups of the propanoate chain (around 2.6-2.8 ppm and 3.1-3.3 ppm). The NH and NH2 protons will appear as broad signals.

  • ¹³C NMR: Expect signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon, and the two methylene carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base.

Q4: Are there any specific safety precautions I should take?

Hydrazine hydrate is highly toxic and a suspected carcinogen. [3]It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving hydrazine should be quenched carefully.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-Hydrazinylpropanoate

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add hydrazine hydrate (5-10 equivalents) and cool the flask in an ice bath to 0-5 °C.

  • Add tert-butyl acrylate (1 equivalent) dropwise to the cooled hydrazine hydrate solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the tert-butyl acrylate is consumed.

  • Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolve the crude tert-butyl 3-hydrazinylpropanoate in a minimal amount of a dry solvent such as diethyl ether or isopropanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise until the pH is acidic (check with pH paper).

  • A white precipitate of tert-butyl 3-hydrazinylpropanoate hydrochloride should form.

  • Stir the suspension at 0-5 °C for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Summary

IssueProbable CauseRecommended Solution
Low Yield Suboptimal reactant ratioUse a large excess (5-10 eq.) of hydrazine.
Poor temperature controlMaintain reaction temperature at 0-10 °C during acrylate addition.
Bis-adduct Formation Insufficient hydrazine excessIncrease the molar ratio of hydrazine to acrylate.
Rapid acrylate additionAdd tert-butyl acrylate dropwise with vigorous stirring.
Yield Loss during Acidification Hydrolysis of tert-butyl esterUse anhydrous HCl gas or a solution in an anhydrous solvent at low temperature.
Oily Product Presence of impuritiesPurify the free base by column chromatography before salt formation.
Inappropriate crystallization solventUse a mixture of a polar and a non-polar solvent (e.g., ether/hexane).

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-aminopropanoate hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting

Handling moisture sensitivity and hygroscopic properties of tert-butyl 3-hydrazinylpropanoate hydrochloride

Technical Support Center: tert-Butyl 3-hydrazinylpropanoate hydrochloride Welcome to the technical support guide for tert-butyl 3-hydrazinylpropanoate hydrochloride (CAS: 1949815-79-5). This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: tert-Butyl 3-hydrazinylpropanoate hydrochloride

Welcome to the technical support guide for tert-butyl 3-hydrazinylpropanoate hydrochloride (CAS: 1949815-79-5). This document is designed for researchers, scientists, and drug development professionals to address the unique handling challenges associated with its hygroscopic and moisture-sensitive nature. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes related to moisture and a step-by-step protocol for resolution.

Q1: My tert-butyl 3-hydrazinylpropanoate hydrochloride was a free-flowing powder, but now it's clumpy, caked, or a sticky solid. What happened and can I still use it?

A1: Probable Cause & Scientific Explanation

This is a classic sign of moisture absorption. As a hydrochloride salt of a hydrazine derivative, this compound is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] The initial stage is caking or clumping, where water molecules act as a bridge between particles.[1] If moisture absorption is extensive, the compound may undergo deliquescence, where it absorbs enough water to dissolve itself, resulting in a sticky or paste-like consistency.[1]

This absorbed water is not inert; it can compromise the chemical's integrity, making accurate weighing impossible and potentially initiating degradation pathways even before the reaction begins.

Solution & Workflow

Your course of action depends on the extent of moisture exposure. Follow this decision-making workflow:

Troubleshooting_Physical_State cluster_0 Troubleshooting: Physical State Change Start Observe Clumped or Sticky Reagent Decision1 Is the material severely sticky or has it formed a paste/solution? Start->Decision1 Action_Discard High risk of degradation. Discard and use a fresh, unopened bottle. Decision1->Action_Discard Yes Action_Dry Material is only slightly caked or clumpy. Proceed to drying protocol. Decision1->Action_Dry No Protocol_Dry Dry under high vacuum (e.g., using a Schlenk line) at room temperature for several hours. Action_Dry->Protocol_Dry Check_Stability After drying, does it return to a free-flowing powder? Protocol_Dry->Check_Stability Action_Use Proceed with experiment, but handle in a controlled environment (glovebox). Check_Stability->Action_Use Yes Action_Reassess Material remains clumpy. Consider quantitative analysis (Karl Fischer) or discard. Check_Stability->Action_Reassess No Hygroscopic_Degradation_Pathway cluster_1 Impact of Moisture on Reagent Integrity cluster_physical Physical Change cluster_chemical Chemical Degradation Reagent tert-butyl 3-hydrazinylpropanoate HCl (Free-flowing solid) Water + H2O (from atmosphere) Reagent->Water Clumped Caked / Clumped Solid Water->Clumped Hygroscopicity Hydrolysis Ester Hydrolysis Water->Hydrolysis Chemical Reaction Products 3-hydrazinylpropanoic acid HCl + tert-butanol Hydrolysis->Products

Caption: Potential degradation pathways due to moisture exposure.

Experimental Protocol: General Procedure for Moisture-Sensitive Coupling Reaction

  • Glassware Preparation: All glassware (reaction flask, syringes, needles) must be dried in an oven (>120 °C) overnight and allowed to cool to room temperature in a desiccator. [3]2. Inert Atmosphere Setup: Assemble the reaction flask while hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen) using a Schlenk line or manifold. [3][4]Cycle between vacuum and inert gas three times to ensure the removal of all atmospheric moisture and oxygen. [3]3. Reagent Handling: Weigh the tert-butyl 3-hydrazinylpropanoate hydrochloride inside a glovebox or in a glove bag. [3][5]If a glovebox is unavailable, weigh it quickly into the pre-purged reaction flask, minimizing exposure time to the atmosphere.

  • Solvent Addition: Use only anhydrous solvents. Commercially available anhydrous solvents packaged under inert gas are recommended. Transfer solvents using a dry syringe or cannula. [4][6]5. Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, workup, and until the product is isolated.

  • Monitoring: Monitor the reaction by taking aliquots with a dry syringe. Be aware that quenching samples for analysis (e.g., for LC-MS) can introduce water and may show hydrolysis artifacts not present in the bulk reaction mixture. [7]

Frequently Asked Questions (FAQs)

Q3: What are the definitive best practices for storing tert-butyl 3-hydrazinylpropanoate hydrochloride?

A3: Proper storage is the most critical step in preventing moisture-related issues. The ideal is multi-layered protection.

Storage MethodMoisture ProtectionEase of UseBest For
Manufacturer's Bottle (Tightly Sealed) LowHighShort-term storage of a newly opened bottle.
Bottle inside a Desiccator Medium-HighMediumRoutine lab use; protects from ambient humidity. [8][9]Ensure desiccant (e.g., silica gel) is active (blue, not pink). [10]
Inert Atmosphere (Glovebox/Glove Bag) Very HighLow (Requires special equipment)Long-term storage and all handling/weighing operations. [3][5]
Sealed Ampule under Argon HighestLow (Single-use)Archival or long-term storage of critical reference material.

Core Recommendation: Upon receiving, store the tightly sealed manufacturer's bottle inside a desiccator. [11][12]For optimal stability and before use in critical experiments, transfer the required amount to a smaller vial inside a glovebox and store that vial within the glovebox environment. [3]

Q4: How can I quantitatively determine the water content in my reagent if I suspect contamination?

A4: Visual inspection is a first indicator, but for quantitative data, Karl Fischer (KF) titration is the gold-standard method. [13][14]

  • Principle: KF titration is a highly specific chemical method that reacts directly and stoichiometrically with water. This makes it far more accurate than methods like Loss on Drying (LOD), which measure the loss of any volatile compound, not just water. [13]* Method Types:

    • Volumetric KF: Best for samples with higher water content (>1%). [15] * Coulometric KF: Extremely sensitive and ideal for detecting trace amounts of water (ppm to <1%). [15]This would be the preferred method for qualifying a reagent for a highly moisture-sensitive reaction.

  • Practical Steps: If you suspect water contamination, submit a sample (handled under an inert atmosphere to prevent further moisture uptake) to your institution's analytical services for coulometric Karl Fischer analysis. The resulting water content value (e.g., in ppm or %) will allow you to decide if the reagent is suitable for use or requires drying.

Q5: Is tert-butyl 3-hydrazinylpropanoate hydrochloride susceptible to degradation pathways other than hydrolysis?

A5: Yes. While hydrolysis is a primary concern due to its hygroscopicity, the hydrazine moiety itself is chemically reactive.

  • Oxidation: Hydrazine and its derivatives are susceptible to oxidation, especially in the presence of air (oxygen). [1][16]This process can be facilitated by moisture. [1]Degradation can lead to a loss of the nucleophilic hydrazine group and the formation of colored byproducts, which may explain a solution turning yellow or brown. [16]Storing and handling under an inert atmosphere (nitrogen or argon) is crucial to mitigate this. [16]* Thermal Degradation: Like many complex organic molecules, this compound can be sensitive to heat. [17]When attempting to dry the compound, avoid excessive heating unless you have data (e.g., from TGA or DSC analysis) confirming its thermal stability. Drying under high vacuum at ambient temperature is the safest approach. [1] Always consult the Safety Data Sheet (SDS) for specific stability and incompatibility information. [1]

References

  • Lab Desiccator Guide | What Is A Desiccator? - Boekel Scientific. (n.d.).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19).
  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (2025, October 15).
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Preservation of Moisture-Sensitive Chemical Reagents - MilliporeSigma. (n.d.).
  • How to Store Reagents - Chemistry - University of Rochester. (n.d.).
  • The Role of Desiccants in Pharmaceutical Stability. (2025, June 16).
  • Water Sensitive Chemicals - Environment, Health & Safety. (n.d.).
  • Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. (n.d.).
  • Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column | LCGC International. (2022, April 15).
  • Complete Guide to the Use of Desiccator in Laboratory Experiments - Glassment. (2026, February 6).
  • Moisture Analysis Techniques - News-Medical. (2018, August 28).
  • Moisture Content Analysis - ResolveMass Laboratories Inc. (n.d.).
  • How to Handle Moisture-Sensitive Components During Assembly - ALLPCB. (2025, May 22).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Complete Guide to Moisture Content Test & Its Importance. (n.d.).
  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
  • Drying Agents - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem. (n.d.).
  • Proper Reagent Storage and Handling | Updated 2025 - StressMarq Biosciences Inc. (2015, February 19).
  • Hydrolysis product troubleshooting : r/Chempros - Reddit. (2024, January 18).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • S1 PP 22 Understanding and evaluation of different degradation pathways and stability of drug product with active substance pron - Macedonian Pharmaceutical Bulletin. (n.d.).
  • Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. - ResearchGate. (2025, August 7).
  • tert-butyl 3-hydrazinylpropanoate hydrochloride | 1949815-79-5. (n.d.).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • Hydrazine hydrochloride - Sciencemadness Wiki. (2020, January 3).
  • 1949815-79-5|tert-Butyl 3-hydrazinylpropanoate hydrochloride|BLD Pharm. (n.d.).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
  • 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention - Benchchem. (n.d.).
  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (2022, November 28).
  • Formulation and characterization of sustained release dosage form of moisture sensitive drug. - SciSpace. (n.d.).
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22).
  • tert-Butylhydrazine hydrochloride | 7400-27-3 - ChemicalBook. (2026, January 13).
  • Low Moisture Excipients for Moisture-Sensitive APIs - Roquette. (n.d.).
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention - Allied Academies. (2018, September 17).
  • Understanding the chemical basis of drug stability and degradation. (2021, March 25).
  • FORMULATION SOLUTION FOR MOISTURE-SENSITIVE DRUGS | ONdrugDelivery. (2021, July 14).
  • tert-Butyl 3-aminopropanoate hydrochloride | C7H16ClNO2 | CID 16218890 - PubChem. (n.d.).
  • What is the most likely mechanism for the reaction of t3Cl (tert-... | Study Prep in Pearson+. (n.d.).
  • US7807830B2 - Manufacture of pure hydralazine salts - Google Patents. (n.d.).
  • The Effect of Moisture on the Hydrolysis of Basic Salts | Request PDF - ResearchGate. (2025, October 19).
  • Mechanistic approach towards degradation of HCTZ by hydrolysis. - ResearchGate. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: tert-Butyl 3-hydrazinylpropanoate hydrochloride vs. Ethyl 3-hydrazinylpropanoate

Executive Summary In advanced organic synthesis and drug development, the choice of ester protecting groups on bifunctional building blocks dictates the thermodynamic and kinetic fate of the molecule. When working with 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the choice of ester protecting groups on bifunctional building blocks dictates the thermodynamic and kinetic fate of the molecule. When working with 3-hydrazinylpropanoate derivatives, the selection between a tert-butyl ester and an ethyl ester is not merely a matter of deprotection conditions—it is a fundamental choice between retaining a linear aliphatic chain or driving the spontaneous formation of a heterocyclic ring.

This guide provides an objective, mechanistic comparison of tert-butyl 3-hydrazinylpropanoate hydrochloride [1] and ethyl 3-hydrazinylpropanoate [2], detailing how steric hindrance and salt formation dictate their reactivity, stability, and ultimate applications in medicinal chemistry.

Mechanistic Causality: Steric Hindrance & Intramolecular Cyclization

The core reactivity difference between these two reagents stems from the interplay between the nucleophilic terminal nitrogen of the hydrazine moiety and the electrophilic ester carbonyl.

The Ethyl Ester: Kinetically Driven Cyclization

Ethyl 3-hydrazinylpropanoate is highly reactive. Because the ethyl ester is relatively unhindered, the primary amine of the hydrazine group can easily fold back to attack the carbonyl carbon. This intramolecular aminolysis results in the expulsion of ethanol and the formation of a stable 5-membered ring: pyrazolidin-3-one . This cyclization is both thermodynamically favored (due to ring stability) and kinetically rapid, making the ethyl ester an ideal precursor for synthesizing pyrazolidin-3-one cores, which are critical scaffolds in the development of pharmaceutical agents and jasmonoyl-L-isoleucine analogs[3].

The tert-Butyl Shield: Preserving Linearity

Conversely, tert-butyl 3-hydrazinylpropanoate is engineered specifically to prevent this cyclization. The bulky tert-butyl (-OtBu) group provides immense steric shielding around the carbonyl carbon, physically blocking the nucleophilic attack of the hydrazine. Furthermore, the tert-butoxide anion is a highly basic and exceptionally poor leaving group under neutral or mildly basic conditions. This dual kinetic and thermodynamic barrier completely halts spontaneous cyclization, allowing the molecule to act as a stable, linear building block for downstream functionalization (e.g., hydrazone formation or selective alkylation).

The Role of the Hydrochloride Salt

Hydrazines are highly susceptible to air oxidation and degradation. Supplying these reagents as hydrochloride (HCl) salts protonates the hydrazine nitrogens, rendering them non-nucleophilic. This dramatically extends the shelf-life of the reagents[1]. The free, reactive hydrazine is only generated in situ upon the addition of a specific base during the experimental workflow.

Divergent Reactivity Pathways

Reactivity cluster_ethyl Ethyl Ester Pathway (Cyclization) cluster_tbu tert-Butyl Ester Pathway (Linear) Ethyl Ethyl 3-hydrazinylpropanoate Cyclization Intramolecular Aminolysis (Nucleophilic Attack) Ethyl->Cyclization Spontaneous / Mild Heat Pyrazolidinone Pyrazolidin-3-one (5-Membered Ring) Cyclization->Pyrazolidinone - EtOH tBuHCl tert-Butyl 3-hydrazinylpropanoate HCl FreeBase Free Hydrazine Generation tBuHCl->FreeBase + Base (TEA/DIPEA) Steric Steric Blockade (Bulky -OtBu) FreeBase->Steric Resists Cyclization Linear Linear Hydrazone / Alkylation Steric->Linear + Electrophile

Divergent reactivity pathways of ethyl vs. tert-butyl 3-hydrazinylpropanoate derivatives.

Comparative Performance Data

Propertytert-Butyl 3-hydrazinylpropanoate HClEthyl 3-hydrazinylpropanoate (HCl)
CAS Number 1949815-79-51216111-67-9
Molecular Weight 196.67 g/mol 168.62 g/mol
Steric Hindrance Very High (Bulky -OtBu group)Low (Primary -OEt group)
Cyclization Half-Life Stable (> months at RT)Rapid upon neutralization (hours at RT)
Deprotection Acidic (TFA, 4M HCl in Dioxane)Basic (LiOH/H2O) or Nucleophilic
Primary Application Linear building block, HydrazonesPrecursor for Pyrazolidin-3-one heterocycles

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process analytical checks.

Protocol A: Synthesis of a Pyrazolidin-3-one Core (Using the Ethyl Ester)

Objective: Exploit the low steric hindrance of the ethyl ester to drive intramolecular cyclization[3].

  • Reaction Setup: Dissolve ethyl 3-hydrazinylpropanoate hydrochloride (1.0 eq) in absolute ethanol (0.2 M).

    • Causality: Ethanol is strictly chosen as the solvent to prevent unwanted transesterification side reactions that would occur if methanol were used.

  • Base Activation: Add triethylamine (TEA, 1.2 eq) dropwise at 0 °C.

    • Causality: TEA neutralizes the HCl salt, liberating the free, highly nucleophilic hydrazine.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4-6 hours.

    • Causality: While cyclization can occur slowly at room temperature, refluxing provides the thermal energy required to overcome the activation barrier for ethoxide expulsion, driving the reaction to completion.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The open-chain free base has a mass of 132.1 Da. Successful cyclization is confirmed by the complete disappearance of the 132.1 Da peak and the emergence of an 86.1 Da peak ( [M+H]+ for pyrazolidin-3-one), indicating the loss of ethanol (-46 Da).

  • Workup: Concentrate the mixture under reduced pressure, dissolve the residue in dichloromethane (DCM), and wash with minimal cold water to remove the highly water-soluble TEA-HCl salts. Dry the organic layer over Na2​SO4​ and concentrate to yield the heterocyclic core.

Protocol B: Synthesis of a Linear Hydrazone (Using the tert-Butyl Ester)

Objective: Utilize the steric bulk of the tert-butyl ester to prevent cyclization and selectively functionalize the hydrazine[1].

  • Reaction Setup: Suspend tert-butyl 3-hydrazinylpropanoate hydrochloride (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Activation: Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) at room temperature.

    • Causality: DIPEA is chosen over TEA because its extreme steric bulk makes it strictly non-nucleophilic, ensuring it liberates the hydrazine without interfering with subsequent electrophilic additions.

  • Electrophile Addition: Add the target aldehyde (e.g., benzaldehyde, 1.0 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The mild acidic conditions activate the aldehyde carbonyl for nucleophilic attack by the hydrazine, while remaining far too weak to cleave the acid-sensitive tert-butyl ester.

  • Self-Validation (In-Process): Monitor the reaction by TLC (UV and Ninhydrin stain). The starting hydrazine will stain strongly with ninhydrin (appearing as a dark spot). The reaction is complete when the ninhydrin-active spot is entirely consumed, and a new, highly UV-active spot (the conjugated hydrazone) appears at a higher Rf​ value.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid. Extract with DCM, dry over Na2​SO4​ , and concentrate.

    • Final Validation: The retention of the linear structure is validated by 1H -NMR, specifically by observing a sharp 9H singlet at ~1.4 ppm, confirming the tert-butyl group remains intact.

References

  • Vizcaíno Páez, S., Durango, D., Müller, C. J., Breuning, M., & Quiñones Fletcher, W. (2024). Facile modular synthesis of jasmonoyl-L-isoleucine analogs possessing a pyrazolidin-3-one core. RSC Advances, 14(6), 3790-3797.[Link]

Sources

Comparative

LC-MS structural validation of tert-butyl 3-hydrazinylpropanoate hydrochloride end products

An In-Depth Guide to the Structural Validation of tert-butyl 3-hydrazinylpropanoate hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS) This guide provides a comprehensive comparison and detailed methodol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Validation of tert-butyl 3-hydrazinylpropanoate hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS)

This guide provides a comprehensive comparison and detailed methodology for the structural validation of tert-butyl 3-hydrazinylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the nuanced application of Liquid Chromatography-Mass Spectrometry (LC-MS), offering not just protocols, but the underlying scientific rationale for each step. This document is intended for researchers, analytical chemists, and drug development professionals who require robust, self-validating analytical methods for product characterization and impurity profiling.

The Analytical Imperative: Why Structural Validation is Critical

Tert-butyl 3-hydrazinylpropanoate hydrochloride serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity and structural integrity are paramount, as any deviation can lead to the formation of undesired side products, including potentially genotoxic impurities.[1] Therefore, an unequivocal confirmation of its structure is a non-negotiable step in quality control and regulatory compliance.

The inherent chemical properties of hydrazine-containing compounds present a unique analytical challenge. Their high polarity, reactivity, and potential for thermal instability can complicate analysis by traditional methods like Gas Chromatography (GC), which often requires derivatization to improve volatility and stability.[2][3] This is where the power of LC-MS comes to the forefront, offering a sensitive and specific solution for direct analysis.[4][5]

The LC-MS Approach: A Synergy of Separation and Detection

LC-MS is the cornerstone technique for the analysis of small molecules in the pharmaceutical industry.[5] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled detection sensitivity and structural elucidation power of Mass Spectrometry (MS).[4][6]

  • The "LC" Component (The Separation): HPLC separates the target analyte from impurities and matrix components based on its physicochemical properties. For a polar, ionizable compound like tert-butyl 3-hydrazinylpropanoate hydrochloride, reversed-phase chromatography using a C18 stationary phase is the logical choice. This setup retains the analyte based on its hydrophobic character, allowing for effective separation from more polar or non-polar species using a water/organic solvent gradient. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase serves a dual purpose: it sharpens the chromatographic peak shape and, critically, promotes protonation of the analyte, which is essential for the subsequent MS detection step.

  • The "MS" Component (The Detection & Confirmation): The mass spectrometer acts as a highly sensitive and specific detector. For this molecule, Electrospray Ionization (ESI) is the ideal ionization technique. The basic hydrazine moiety readily accepts a proton in the ESI source, forming a positively charged molecular ion ([M+H]⁺) that can be easily detected by the mass analyzer. Tandem mass spectrometry (MS/MS) is then employed for definitive structural confirmation. In this process, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern serves as a unique "fingerprint" of the molecule, providing unequivocal structural evidence.[7]

Experimental Workflow: A Self-Validating Protocol

A robust analytical method must be self-validating, ensuring data reliability and reproducibility as mandated by regulatory bodies like the ICH and FDA.[8][9][10] The following protocol incorporates system suitability tests and quality controls to meet these stringent requirements.

Experimental Workflow Diagram

LC-MS_Workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Review & Validation SamplePrep Sample & Standard Preparation (in Mobile Phase A) LC LC Separation (C18 Column) SamplePrep->LC SST System Suitability Test (SST) (e.g., Reference Standard Injection) SST->LC ESI Ionization (Positive ESI) LC->ESI MS1 MS1 Scan (Detect Precursor Ion [M+H]+) ESI->MS1 CID Fragmentation (Collision-Induced Dissociation) MS1->CID Isolate Precursor MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 DataProc Data Processing & Integration MS2->DataProc Validation Structural Validation: - Precursor Mass Accuracy - Fragmentation Pattern - Retention Time Match DataProc->Validation

Caption: A self-validating workflow for LC-MS structural confirmation.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution of tert-butyl 3-hydrazinylpropanoate hydrochloride reference standard at 1 mg/mL in methanol.

    • Prepare a working standard solution by diluting the stock solution to 10 µg/mL in the initial mobile phase (95% Mobile Phase A).

    • Prepare the end-product sample to be tested at a similar concentration (10 µg/mL) in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 100 mm, 1.9 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Scan Mode: Full Scan MS followed by data-dependent MS/MS.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate and fragment the most intense ion from the MS1 scan (expected m/z ~197.1).

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • System Suitability Test (SST):

    • Before analyzing samples, inject the working standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <5%. This ensures the system is performing consistently.[8]

Data Interpretation: Decoding the Mass Spectrum

The molecular weight of tert-butyl 3-hydrazinylpropanoate hydrochloride is 196.68 g/mol .[11] In positive mode ESI-MS, we expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 197.13 (for the free base, C₇H₁₆N₂O₂). High-resolution mass spectrometry can confirm the elemental composition with high accuracy (typically <5 ppm error).

The key to unequivocal structural validation lies in the MS/MS fragmentation pattern. The collision-induced dissociation process breaks the molecule at its weakest points, providing structurally significant fragments.

Predicted Fragmentation Pathway

Caption: Predicted ESI+ fragmentation of tert-butyl 3-hydrazinylpropanoate.

  • Primary Fragmentation: The most characteristic fragmentation for a tert-butyl ester is the neutral loss of isobutene (56 Da), resulting from the cleavage of the C-O bond.[12] This produces a prominent fragment ion at m/z 141.07, corresponding to the protonated 3-hydrazinylpropanoic acid. The presence of this fragment is strong evidence for the tert-butyl ester moiety.

  • Secondary Fragments: Further fragmentation of the m/z 141 ion can occur, such as the loss of the ketenyl group or cleavage along the propanoate chain, yielding other structurally informative ions like the one observed at m/z 102.06. The tert-butyl carbocation itself is also a common and stable fragment observed at m/z 57.07.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a premier tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific question being asked—be it routine QC, definitive structural elucidation, or impurity quantification.

Table 1: LC-MS Method Validation Performance
ParameterTypical Acceptance Criteria (ICH Q2(R1))Expected Performance for This MethodRationale
Specificity Well-resolved peak from impurities/degradants.ExcellentChromatographic separation ensures specificity; MS/MS provides unequivocal identity confirmation.[8]
Linearity (r²) ≥ 0.99> 0.999ESI-MS provides a linear response over several orders of magnitude for quantitative purposes.[13][14]
Limit of Detection (LOD) Signal-to-Noise ≥ 3Low ng/mLHigh sensitivity of modern mass spectrometers allows for trace-level detection.[4]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10Mid-to-high ng/mLProvides the lower limit for reliable quantitative measurements.[15]
Accuracy (% Recovery) 80-120%95-105%The high specificity of MS detection minimizes interferences, leading to high accuracy.
Precision (% RSD) ≤ 15%< 5%Modern autosamplers and pumping systems provide highly reproducible injections and gradients.
Table 2: Comparison of Analytical Techniques
TechniquePrinciplePros for This AnalyteCons for This Analyte
LC-MS/MS Chromatographic separation followed by mass analysis.High sensitivity & specificity; direct analysis of polar/non-volatile compounds; provides molecular weight and structural data.[5]Higher equipment cost; potential for matrix effects.
GC-MS Gas-phase separation followed by mass analysis.Excellent separation efficiency; established libraries for electron impact (EI) ionization.Requires derivatization for polar/non-volatile hydrazines, adding complexity and potential for artifacts.[2][16]
NMR Spectroscopy Nuclear spin resonance in a magnetic field.Provides definitive, unambiguous structural information; non-destructive.Low sensitivity (requires mg quantities); complex mixture analysis is difficult; does not couple easily with chromatography.
HPLC-UV Chromatographic separation with UV-Vis detection.Robust, widely available, good for routine purity checks and quantification.Lacks specificity for structural confirmation; analyte has a weak chromophore, resulting in poor sensitivity.[2]

Conclusion

For the structural validation of tert-butyl 3-hydrazinylpropanoate hydrochloride, LC-MS/MS stands out as the superior analytical technique. It adeptly overcomes the challenges posed by the analyte's polarity and potential instability, providing a highly sensitive, specific, and information-rich analysis without the need for chemical derivatization. By establishing a self-validating workflow that confirms molecular weight and matches a predictable fragmentation fingerprint, researchers can ensure the identity and quality of this critical synthetic intermediate with the highest degree of confidence, satisfying both scientific rigor and regulatory expectations.

References

  • Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods for Hydrazines. ATSDR. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America. [Link]

  • Kou, D., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • IQVIA. (n.d.). Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]

  • Velev, V. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • M, A., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Yashin, Y. I., et al. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Waters. [Link]

  • Husser, T., & Schlosser, D. (2017). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. [Link]

  • S. Siggia, J. G. Hanna. (1969). The Determination of Hydrazino–Hydrazide Groups. In Quantitative Organic Analysis via Functional Groups.
  • NASA. (2008). Three Methods of Detection of Hydrazines. NASA Tech Briefs. [Link]

  • Beskan, U., et al. (2020). An Overview of Analytical Method Validation. Universal Journal of Pharmaceutical Research. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

  • Hupp, M., et al. (2015). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. [Link]

  • Google Patents. (2019). CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride.
  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]

  • University at Albany. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Scholars Archive. [Link]

  • Bade, R., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. [Link]

  • Toussaint, B., et al. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. PubMed. [Link]

  • ResearchGate. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • Al-Asmari, F., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link]

  • Singh, B., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. SciELO. [Link]

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